molecular formula C45H33F5N2O5 B557595 Fmoc-Gln(Trt)-OPfp CAS No. 132388-65-9

Fmoc-Gln(Trt)-OPfp

Cat. No. B557595
M. Wt: 776.7 g/mol
InChI Key: OLYKAAWLZTVISS-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has very low levels of dipeptide, free-amino acids, and acetic acid impurities .


Synthesis Analysis

Fmoc-Gln(Trt)-OPfp is used in peptide synthesis. The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln(Trt)-OPfp in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .


Molecular Structure Analysis

Fmoc-Gln(Trt)-OPfp, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented . Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol .


Chemical Reactions Analysis

The use of Fmoc-Gln(Trt)-OPfp in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .


Physical And Chemical Properties Analysis

Fmoc-Gln(Trt)-OPfp has good solubility properties in most organic solvents . It is a white to slight yellow to beige powder .

Scientific Research Applications

  • Oligosaccharide Mimetics Synthesis : Fmoc-Gln(Trt)-OPfp, as part of a glycopeptide library, was used in the synthesis of glycopeptides that mimic oligosaccharides. These glycopeptides were rapidly identified using combinatorial library methodology and a novel screening method, proving effective in understanding oligosaccharide actions (Hilaire, Lowary, Meldal, & Bock, 1998).

  • Adsorption Studies : In a study analyzing the adsorption isotherms of molecularly imprinted polymers, Fmoc-Gln(Trt)-OPfp, a structural analogue of a template molecule, was used. This research provides insights into the molecular interactions and adsorption properties of these polymers (Kim & Guiochon, 2005).

  • Solid-Phase Synthesis of Glycopeptides : The application of glycosylated building blocks, including Fmoc-Gln(Trt)-OPfp, in the solid-phase synthesis of O-GlcNAc glycopeptides has been detailed. This research is significant in the synthesis of complex glycopeptides, especially those found in RNA-polymerase II and mammalian neurofilaments (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

  • High-Yield Synthesis of O-Glycopeptides : A study demonstrated the use of Fmoc-Gln(Trt)-OPfp in a convenient, high-yield, and stereoselective synthesis of O-glycopeptides. This method is notable for its efficiency and selectivity, vital in routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : Fmoc-Gln(Trt)-OPfp was used in the preparation of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin. This method illustrates its usefulness in the synthesis of diverse glycopeptides (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).

  • Histidine Protection in Peptide Synthesis : The trityl group in Fmoc-Gln(Trt)-OPfp is highlighted as an ideal side-chain protection group for His in peptide syntheses. This research contributes to understanding peptide synthesis and the role of protective groups (Sieber & Riniker, 1987).

  • Solid-Phase Synthesis of Glycopeptides with N-Dts and N-Aloc : The study compared the use of N-Dts and N-Aloc in the synthesis of glycopeptides, incorporating Fmoc-Gln(Trt)-OPfp as a building block. This research aids in optimizing solid-phase synthesis methods for complex glycopeptides (Carey, Huang, Wadsworth, & Burrell, 2009).

Safety And Hazards

When handling Fmoc-Gln(Trt)-OPfp, it is recommended to not breathe the powder and to wash hands after using the material . It should be stored away from heat .

Future Directions

Fmoc-Gln(Trt)-OPfp is a commonly used base material in Fmoc strategy for peptide synthesis . Its use could continue to evolve with advancements in peptide synthesis techniques.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKAAWLZTVISS-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H33F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(Trt)-OPfp

CAS RN

132388-65-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-a-Fmoc-¿-trityl-L-glutamin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Gln(Trt)-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Gln(Trt)-OPfp
Reactant of Route 3
Reactant of Route 3
Fmoc-Gln(Trt)-OPfp
Reactant of Route 4
Reactant of Route 4
Fmoc-Gln(Trt)-OPfp
Reactant of Route 5
Reactant of Route 5
Fmoc-Gln(Trt)-OPfp
Reactant of Route 6
Reactant of Route 6
Fmoc-Gln(Trt)-OPfp

Citations

For This Compound
12
Citations
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
T Ljungdahl, J Veide-Vilg, F Wallner… - Journal of …, 2010 - ACS Publications
An efficient method to synthesize positional scanning synthetic combinatorial libraries (PS-SCLs) for studying the specificity of protein kinases is presented. Isokinetic ratios for …
Number of citations: 11 pubs.acs.org
J Xue, Z Guo - The Journal of Organic Chemistry, 2003 - ACS Publications
N-Glycopeptides containing 1 to 4 trisaccharide chains, with the carbohydrates vicinal to each other in the multivalent glycopeptides, were efficiently synthesized by using the …
Number of citations: 26 pubs.acs.org
N Shao, J Xue, Z Guo - The Journal of Organic Chemistry, 2003 - ACS Publications
Glycopeptide 1 with the fucosylated trisaccharide, β-d-GlcNAc(1→4)[α-l-Fuc(1→6)]-β-d-GlcNAc, linked to the Asn of CD52 peptide was prepared by two methods, both of which used the …
Number of citations: 49 pubs.acs.org
B Ridder, TC Foertsch, A Welle, DS Mattes… - Applied Surface …, 2016 - Elsevier
Poly(dimethylacrylamide) (PDMA) based matrix materials were developed for laser-based in situ solid phase peptide synthesis to produce high density arrays. In this specific array …
Number of citations: 5 www.sciencedirect.com
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
G El Khoury, E Laurenceau, Y Chevolot… - Biosensors and …, 2010 - Elsevier
Peptide microarray can be implemented by immobilization of peptides on a solid support or by direct on-chip peptide synthesis (OCPS). In the first case, peptide primary sequences can …
Number of citations: 7 www.sciencedirect.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
KS Åkerfeldt, AN Coyne, RR Wilk, E Thulin, S Linse - Biochemistry, 1996 - ACS Publications
Calbindin D 28k is an intracellular Ca 2+ -binding protein noted for its abundance and specific distribution in mammalian brain and sensory neurons. This protein contains six putative …
Number of citations: 46 pubs.acs.org
CJ McGee - 2010 - search.proquest.com
The ability to image biochemical and phenotypical changes at the molecular level is imperative for the investigation and understanding of the molecular mechanisms that govern health …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.